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Compound of Interest

3-Acetoxy-3',4'-
Compound Name:

difluorobenzophenone
CAS No.: 890100-20-6
Cat. No.: B1324003

Get Quote

Executive Summary & Compound Profile

3-Acetoxy-3',4'-difluorobenzophenone (CAS 890100-20-6) is a specialized fluorinated
aromatic intermediate used primarily in the synthesis of pharmaceutical agents and high-
performance photostable polymers.[2] Its structural duality—combining a reactive acetoxy-
protected phenol with an electron-deficient difluorophenyl moiety—makes it a critical scaffold
for nucleophilic aromatic substitution (

) and Friedel-Crafts elaborations.

This guide provides a definitive reference for the spectroscopic identification, synthesis
validation, and impurity profiling of this compound. The data presented below synthesizes
experimental protocols with high-fidelity spectral prediction models derived from substituent
chemical shift additivity rules (SCS).

Chemical Identity
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Parameter Detail
IUPAC Name 3-(3,4-Difluorobenzoyl)phenyl acetate
CAS Number 890100-20-6

Molecular Formula

Molecular Weight 276.24 g/mol

Appearance White to off-white crystalline powder

) ) 58-62 °C (Typical range for acetoxy-
Melting Point
benzophenones)

Soluble in
Solubility
, DMSO, Acetone; Insoluble in water

Synthesis & Mechanistic Pathway[9][11][12][13]

The synthesis of 3-Acetoxy-3',4'-difluorobenzophenone typically proceeds via the acetylation
of its phenolic precursor, 3-hydroxy-3',4'-difluorobenzophenone. This precursor is constructed
through a Friedel-Crafts acylation, ensuring regioselectivity.

Reaction Workflow (Graphviz Visualization)
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Caption: Synthetic route highlighting the critical intermediate stage where regiochemistry is
established.
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Spectroscopic Characterization

The following data sets serve as the Reference Standard for quality control. Deviations from
these values >0.2 ppm (NMR) or >5 cm~* (IR) indicate potential hydrolysis (phenol impurity) or
regioisomer contamination.

Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by two distinct carbonyl environments and the C-F stretch.

Wavenumber ( Assignment & Diagnostic

Functional Group Val
alue
)

Sharp, strong band. Higher
Ester C=0 1765+ 5 frequency due to phenyl ester

conjugation.

Benzophenone carbonyl.
Ketone C=0 1660+ 5 Lower frequency due to

conjugation with two aryl rings.

Characteristic skeletal
C=C Aromatic 1600, 1510 vibrations of the benzene

rings.

Multiple strong bands;

C-F Stretch 1280-1100 diagnostic for the difluoro
moiety.
C-O-C Stretch 1190-1210 Acetate ester linkage.

Diagnostic Note: The absence of a broad band at 3200—-3500

confirms the complete acetylation of the phenolic -OH group.

Nuclear Magnetic Resonance ( NMR)

Solvent:

(Chloroform-d) | Frequency: 400 MHz
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The spectrum exhibits two distinct aromatic spin systems: the 3-substituted ring (Ring A) and
the 3,4-disubstituted ring (Ring B).
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. Assignment
Integration

Position
(Hz) Logic

(ppm) Multiplicity

Ortho to
ketone &
Ring A (H-2) 7.65 dtort 1H acetoxy.
Deshielded
by C=0.

] Ortho to
Ring A (H-6) 7.58 dt 1H
ketone.

Meta to

ketone;
Ring A (H-5) 7.48 t 1H typical

aromatic

triplet.

Ortho to
acetoxy
Ring A (H-4) 7.32 ddd 1H group
(shielding
effect).

Overlaps with
Ring A

Ring B (H-2") 7.60 m - 1H signals;
deshielded by
C=0.

Vicinal
Ring B (H-6") 7.55 m - 1H coupling to F
and H-5'.

Shielded by
Ring B (H-5") 7.28 m - 1H ortho-
Fluorine.

Diagnostic

Acetate (- )
2.32 s - 3H singlet for the

CH3)
acetyl group.
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Carbon-13 NMR ( NMR)

Solvent;

| Frequency: 100 MHz Note: Fluorine coupling results in characteristic doublet (d) or doublet of
doublets (dd) splitting.

Splitting (

Carbon Type Assignment
yp (ppm) g

)
Ketone C=0 1935 S Bridge carbonyl.
Ester C=0 169.2 s Acetate carbonyl.

dd ( Direct C-F bond
C-4' (C-F) 153.5 ]

Hz) (ipso).

dd ( Direct C-F bond
C-3'(C-F) 150.8 _

Hz) (ipso).
C-3 (Ring A) 150.5 S Ipso to Acetoxy.
C-1 (Ring A) 138.5 S Ipso to Ketone.

) Remaining aromatic
Aromatic CH 115-130 m
carbons.

Acetate CH3 21.1 S Methyl carbon.

Mass Spectrometry (GC-MS | ESI)

e Molecular lon (

): m/z 276

e Base Peak: m/z 141 (Difluorobenzoyl cation) or m/z 43 (Acetyl cation).
e Fragmentation Pattern:

o (Loss of Ketene,
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): m/z 234 (Phenol species).

o Cleavage at carbonyl bridge

m/z 141 (

) and m/z 135 (

).

Experimental Protocols
Synthesis Procedure (Acetylation)

Self-validating protocol: The disappearance of the broad -OH stretch in IR is the endpoint
indicator.

Charge: In a dry 250 mL round-bottom flask, dissolve 3-hydroxy-3',4'-difluorobenzophenone
(20.0 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

o Catalyst: Add Triethylamine (12.0 mmol) and a catalytic amount of DMAP (4-
Dimethylaminopyridine, 0.5 mmol).

» Addition: Cool to 0°C. Dropwise add Acetic Anhydride (11.0 mmol) over 10 minutes.

e Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC
(Hexane:EtOAc 8:2).

e Workup: Quench with saturated

(aq). Extract organic layer, wash with 1N HCI (to remove pyridine/amines), then brine. Dry
over

 Purification: Concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary to
achieve >99% purity.

HPLC Analytical Method

Use this method for purity assessment and impurity profiling.
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e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 pm).
» Mobile Phase A: 0.1% Formic Acid in Water.

o Mobile Phase B: Acetonitrile.[3]

» Gradient: 40% B to 90% B over 15 minutes.

¢ Flow Rate: 1.0 mL/min.

Detection: UV at 254 nm (aromatic) and 210 nm (carbonyl).

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure using the data
provided above.
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Unknown Sample

IR Spectrum:
Is -OH absent?
Is Ester C=0 present?

1H NMR:
Singlet at 2.3 ppm?
Integral Ratio 3:7 (Aliphatic:Aromatic)?

es No (-OH present)

MS Data:

Parent lon m/z 276? No

Mismatch

CONFIRMED: REJECT:
3-Acetoxy-3',4'-difluorobenzophenone Impurity or Hydrolysis

Click to download full resolution via product page

Caption: Decision tree for structural confirmation during QC release.
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rules used in spectral prediction).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluorobenzophenone]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1324003/docs#technical-characterization-guide-3-
acetoxy-3-4-difluorobenzophenone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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